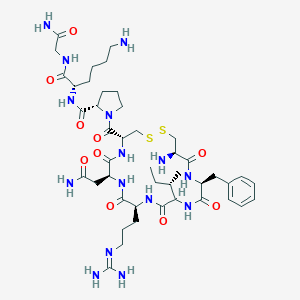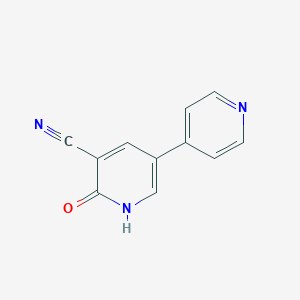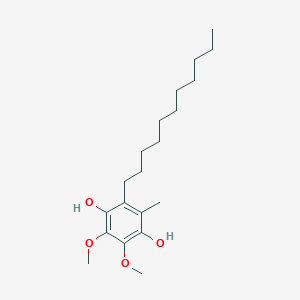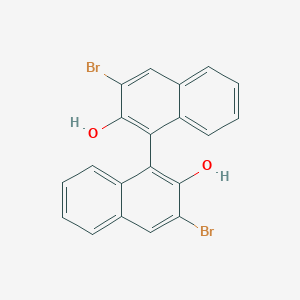
Phenamil methanesulfonate
説明
Phenamil methanesulfonate is an analog of Amiloride and is a more potent and less reversible epithelial sodium channel (ENaC) blocker with an IC50 of 400 nM . It is also a competitive inhibitor of TRPP3 and inhibits TRPP3-mediated Ca2+ transport with an IC50 of 140 nM in a Ca2+ uptake assay . It is an inducer of peroxisome proliferator-activated receptor γ (PPARγ) and inhibits diamine oxidase .
Chemical Reactions Analysis
Phenamil methanesulfonate is a competitive inhibitor of TRPP3 and inhibits TRPP3-mediated Ca2+ transport with an IC50 of 140 nM in a Ca2+ uptake assay . It is also a more potent ENaC blocker than Amiloride .科学的研究の応用
Inhibition of Epithelial Sodium Channels (ENaC)
Phenamil methanesulfonate: is known to inhibit ENaC, which plays a critical role in fluid balance and blood pressure regulation. This inhibition can be leveraged in research to understand the pathophysiology of hypertension and pulmonary edema .
Pulmonary Artery Hypertension (PAH) Treatment
The compound has shown promise in treating PAH by favoring tribbles homolog 3 (Trb3) expression. This application is particularly significant in the study of idiopathic PAH, offering potential therapeutic avenues .
Modulation of Transient Receptor Potential Polycystin-L (TRPP3)
As an inhibitor of TRPP3, Phenamil methanesulfonate can be used to explore the mechanisms of polycystic kidney disease and other disorders related to ciliary dysfunction .
Bronchial Epithelial Cell Research
Research involving human and ovine bronchial epithelial cells can benefit from the use of Phenamil methanesulfonate due to its ability to decrease basal short-circuit currents, which is relevant in conditions like cystic fibrosis .
Cardiovascular Research
The compound has been utilized in cardiovascular research, particularly in isolated rat cardiovascular tissues, to study the inhibition of Na+/Ca2+ exchange and its effects on cardiac contractility .
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Induction
Phenamil methanesulfonate: induces PPARγ, a receptor involved in lipid metabolism and glucose homeostasis. This application is crucial for diabetes and obesity research .
Diamine Oxidase Inhibition
The inhibition of diamine oxidase by Phenamil methanesulfonate can be applied in research related to histamine metabolism and associated disorders .
Gene Expression Studies
The compound has implications in gene expression studies, particularly involving the SCNN1A, SCNN1B, SCNN1D, and SCNN1G genes, which are related to sodium transport and fluid balance .
作用機序
Target of Action
Phenamil methanesulfonate primarily targets the Epithelial Sodium Channel (ENaC) and Transient Receptor Potential Polycystin-L (TRPP3) . ENaC is a sodium-specific ion channel involved in maintaining sodium balance, fluid volume, and blood pressure . TRPP3 is a calcium-activated channel permeable to calcium, sodium, and potassium, implicated in the regulation of pH-sensitive action potential in spinal cord neurons .
Mode of Action
Phenamil methanesulfonate acts as a potent and less reversible blocker of ENaC, with an IC50 of 400 nM . It inhibits the channel, reducing the flow of sodium ions across the cell membrane . Additionally, it serves as a competitive inhibitor of TRPP3, inhibiting TRPP3-mediated calcium transport with an IC50 of 140 nM in a calcium uptake assay .
Biochemical Pathways
Phenamil methanesulfonate’s action on ENaC and TRPP3 affects several biochemical pathways. By blocking ENaC, it influences sodium balance and fluid volume regulation . Its inhibition of TRPP3 impacts calcium signaling, which plays a crucial role in various cellular processes . Furthermore, it strongly activates the Bone Morphogenetic Protein (BMP) signaling pathway, promoting bone repair .
Result of Action
Phenamil methanesulfonate’s action results in several molecular and cellular effects. By blocking ENaC, it can influence fluid volume and blood pressure regulation . Its inhibition of TRPP3 affects calcium signaling, potentially impacting various cellular functions . Moreover, by activating the BMP signaling pathway, it can promote bone repair .
将来の方向性
特性
IUPAC Name |
3,5-diamino-6-chloro-N-(N'-phenylcarbamimidoyl)pyrazine-2-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN7O.CH4O3S/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,(H4,14,15,19)(H3,16,17,20,21);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPIZTURFVSLTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017614 | |
| Record name | Phenamil methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenamil methanesulfonate | |
CAS RN |
1161-94-0 | |
| Record name | Phenamil methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Phenamil Methanesulfonate contribute to bone tissue regeneration?
A: While the exact mechanism of action is not fully detailed in the paper, Phenamil Methanesulfonate is known to stimulate osteoblastic differentiation and mineralization []. The research demonstrates that incorporating Phenamil Methanesulfonate into 3D-printed alginate/polycaprolactone scaffolds enhances preosteoblast (MC3T3-E1) cell viability and ALP (alkaline phosphatase) activity, indicating its potential in promoting bone tissue growth [].
Q2: What are the limitations of using Phenamil Methanesulfonate in these scaffolds?
A: The study reveals that the beneficial effects of Phenamil Methanesulfonate are concentration-dependent []. While a concentration of 3.5 μg per scaffold showed promising results, higher concentrations (5.6 μg) did not further improve cell viability or ALP activity compared to scaffolds without Phenamil Methanesulfonate []. This suggests a potential plateau or even inhibitory effect at higher concentrations, highlighting the importance of optimizing the dosage for desired outcomes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





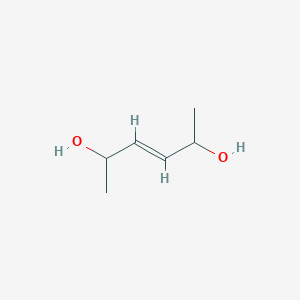
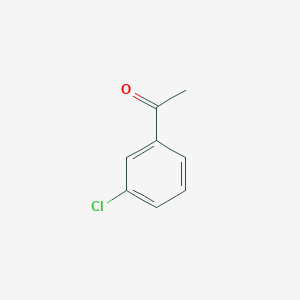
![4-[(Ethylsulfonyl)amino]benzoic acid](/img/structure/B45992.png)
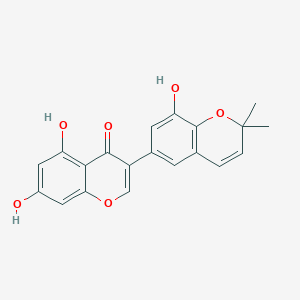

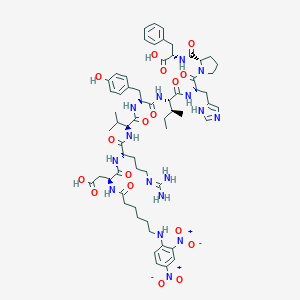
![Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate](/img/structure/B46001.png)

